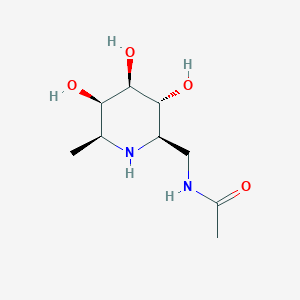

N-(((2R,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-methylpiperidin-2-yl)methyl)acetamide

CAS No.:

Cat. No.: VC15810991

Molecular Formula: C9H18N2O4

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O4 |

|---|---|

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | N-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methylpiperidin-2-yl]methyl]acetamide |

| Standard InChI | InChI=1S/C9H18N2O4/c1-4-7(13)9(15)8(14)6(11-4)3-10-5(2)12/h4,6-9,11,13-15H,3H2,1-2H3,(H,10,12)/t4-,6+,7+,8+,9+/m0/s1 |

| Standard InChI Key | PCXCXTZASITUBF-GDJKBKKHSA-N |

| Isomeric SMILES | C[C@H]1[C@H]([C@H]([C@@H]([C@H](N1)CNC(=O)C)O)O)O |

| Canonical SMILES | CC1C(C(C(C(N1)CNC(=O)C)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, N-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-piperidin-2-yl]methyl]ethanamide, reflects its stereochemistry and functional groups . Its molecular formula is C₉H₁₈N₂O₄, with a molecular weight of 218.25 g/mol . The piperidine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonds between hydroxyl groups at positions 3, 4, and 5 .

Stereochemical Configuration

The absolute configuration at the six stereocenters is defined as follows:

This configuration is critical for its potential interactions with chiral biological targets, such as enzymes or receptors.

Spectroscopic and Computational Descriptors

Key identifiers include:

| Descriptor | Value |

|---|---|

| SMILES | C[C@H]1[C@H]([C@H]([C@@H]([C@H](N1)CNC(=O)C)O)O)O |

| InChIKey | PCXCXTZASITUBF-GDJKBKKHSA-N |

| Canonical SMILES | C[C@@H]1N[C@H](CNC(C)=O)[C@@H](O)[C@H](O)[C@@H]1O |

| Hydrogen Bond Donors | 5 |

| Hydrogen Bond Acceptors | 6 |

These descriptors, computed using tools like OpenEye OEToolkits and ACDLabs, facilitate virtual screening and molecular docking studies .

Synthesis and Structural Modification

Synthetic Routes

While detailed synthetic protocols are scarce in publicly available literature, the compound’s structure suggests a multi-step approach involving:

-

Piperidine ring formation via cyclization of a linear precursor.

-

Stereoselective hydroxylation at positions 3, 4, and 5.

-

Methyl group introduction at C6 using alkylating agents.

-

Acetamide functionalization via nucleophilic acyl substitution .

Chiral auxiliaries or asymmetric catalysis would be required to achieve the correct stereochemistry.

Biological Activity and Mechanistic Insights

Comparative Analysis with Structural Analogs

The compound shares features with bioactive piperidines:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Deoxynojirimycin | Piperidine with three hydroxyls | α-Glucosidase inhibitor |

| Fagomine | 1-Deoxynojirimycin analog | Antidiabetic, antiviral |

| ZXA (this compound) | Methyl and acetamide substituents | Underexplored |

The methyl group at C6 and acetamide side chain distinguish ZXA from classical iminosugars, potentially altering target specificity .

Applications and Future Directions

Industrial and Research Uses

-

Chiral catalyst: For asymmetric synthesis.

-

Molecular probe: Studying carbohydrate-processing enzymes.

Challenges and Research Gaps

-

Synthetic scalability: Current routes are likely low-yielding.

-

Target identification: Requires high-throughput screening.

-

Toxicological profile: Unknown ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume